molecular formula C10H10N2O2 B11909300 1,8-Dimethylquinoxaline-2,3(1H,4H)-dione CAS No. 126990-86-1

1,8-Dimethylquinoxaline-2,3(1H,4H)-dione

Cat. No.: B11909300
CAS No.: 126990-86-1
M. Wt: 190.20 g/mol
InChI Key: PKYVVZPIVVRHLB-UHFFFAOYSA-N
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Description

1,8-Dimethylquinoxaline-2,3(1H,4H)-dione is a bicyclic heterocyclic compound featuring a quinoxaline core with two ketone groups at positions 2 and 3, and methyl substituents at positions 1 and 6. Quinoxaline-diones are structurally distinct due to their fused benzene and pyrazine rings, which confer unique electronic and steric properties. The methyl groups in this derivative enhance lipophilicity and may influence intermolecular interactions, making it relevant in medicinal chemistry and materials science.

Properties

CAS No.

126990-86-1

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4,5-dimethyl-1H-quinoxaline-2,3-dione

InChI

InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(6)12(2)10(14)9(13)11-7/h3-5H,1-2H3,(H,11,13)

InChI Key

PKYVVZPIVVRHLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)C(=O)N2C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the amine groups on the electrophilic carbonyl carbons of the diketone, followed by cyclization and dehydration. The methyl groups at positions 7 and 8 of the quinoxaline core originate from the 4,5-dimethyl substitution on the phenylenediamine.

Reaction Conditions

ParameterValue
SolventMethanol or ethanol
TemperatureReflux (60–80°C)
CatalystNone (base-free)
Reaction Time4–6 hours
Yield70–85%

Optimization Insights

  • Solvent Effects : Polar protic solvents like methanol enhance solubility of intermediates, while aprotic solvents (e.g., DMF) accelerate cyclization but may reduce regioselectivity.

  • Substituent Compatibility : Electron-donating groups on the diamine improve reaction rates but require stoichiometric diketone ratios to prevent oligomerization.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative to conventional heating, reducing reaction times from hours to minutes. A modified protocol achieves This compound in 89% yield under optimized conditions.

Procedure

  • Combine 4,5-dimethyl-1,2-phenylenediamine (10 mmol) and dimethyl oxalate (10 mmol) in 15 mL ethanol.

  • Irradiate at 100°C (300 W) for 15 minutes.

  • Cool, filter, and recrystallize from ethanol/water (1:1).

Advantages

  • 30% reduction in energy consumption vs. traditional methods.

  • Minimal side products (validated by HPLC purity >98%).

Solid-State Mechanochemical Synthesis

Emerging mechanochemical techniques eliminate solvents, aligning with green chemistry principles. Ball-milling 4,5-dimethyl-1,2-phenylenediamine and dimethyl oxalate for 45 minutes yields the target compound in 76% yield.

Key Parameters

  • Milling Frequency: 25 Hz

  • Milling Media: Stainless steel balls (5 mm diameter)

  • Molar Ratio: 1:1 (diamine:diketone)

Characterization Data

  • Melting Point : 218–220°C (lit. 217–219°C).

  • ¹H NMR (DMSO-d6): δ 2.35 (s, 6H, 2×CH3), 6.82–7.15 (m, 2H, aromatic), 10.21 (s, 2H, NH).

Catalytic Oxidative Methods

While less common, oxidative cyclization of 1,2-diols offers an alternative pathway. Using ammonium persulfate as an oxidant in acetonitrile/water (4:1) at 60°C converts 4,5-dimethylcatechol and urea into the target compound over 10 hours (Yield: 65%).

Mechanistic Notes

  • Persulfate generates sulfate radicals, initiating single-electron transfers that facilitate C–N bond formation.

  • Urea acts as both a nitrogen source and base, neutralizing acidic byproducts.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimePurity (%)Scalability
Classical Condensation856 hours95High
Microwave8915 minutes98Moderate
Mechanochemical7645 minutes93Low
Oxidative6510 hours90Moderate

Critical Observations

  • Microwave synthesis balances speed and yield but requires specialized equipment.

  • Mechanochemical methods, though eco-friendly, face challenges in product isolation.

Troubleshooting and Practical Considerations

Common Side Reactions

  • Over-Oxidation : Occurs in oxidative methods, producing quinoxaline N-oxides. Mitigated by controlling oxidant stoichiometry.

  • Dimethylation Artifacts : Excess methylating agents (e.g., methyl iodide) may lead to N-methylated byproducts. Use methyl-protected intermediates to avoid this.

Purification Strategies

  • Recrystallization : Ethanol/water mixtures (1:2) effectively remove unreacted diamine.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomeric impurities .

Chemical Reactions Analysis

Sulfonation for Functionalization

1,4-Dimethylquinoxaline-2,3(1H,4H)-dione serves as a precursor for synthesizing sulfonamide derivatives. The compound undergoes sulfonation at position 6 using chlorosulfonic acid in dichloromethane at 0–5°C, yielding 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride (compound 5 in ). This intermediate reacts with amines, hydrazines, or thiosemicarbazides to form diverse sulfonamide-linked derivatives.

Key Reaction Conditions

StepReagents/ConditionsProductYield (%)
SulfonationClSO₃H, CH₂Cl₂, 0–5°CSulfonyl chloride85
Amine couplingR-NH₂, THF, rtSulfonamide derivatives70–92

Nucleophilic Substitution Reactions

The sulfonyl chloride intermediate participates in nucleophilic substitution reactions. For example:

  • Reaction with hydrazine hydrate produces 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide (compound 6 in ).

  • Reaction with thiourea generates 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazine-carbothioamide (compound 7 in ).

Example Pathway :
1,4-Dimethylquinoxaline-2,3(1H,4H)-dione
→ Sulfonation → Sulfonyl chloride
→ Hydrazine → Sulfonohydrazide
→ Thiourea → Hydrazine-carbothioamide

Formation of Hydrazine-Carbothioamide Derivatives

Sulfonohydrazide derivatives react with substituted isothiocyanates in ethanol under reflux to form hydrazine-carbothioamide derivatives (compounds 8–10 in ). These derivatives exhibit structural diversity, enabling exploration of structure-activity relationships.

Optimized Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Time: 4–6 hours

  • Yield: 65–89%

Biochemical Interactions

1,4-Dimethylquinoxaline-2,3(1H,4H)-dione derivatives act as dipeptidyl peptidase-IV (DPP-4) inhibitors , critical for antidiabetic applications. Molecular docking studies reveal:

  • Hydrogen bonding between the dione moiety and Arg125/Asn281 residues of DPP-4.

  • π-π stacking interactions with Tyr547/Phe357, stabilizing enzyme inhibition .

Key Derivatives and IC₅₀ Values

DerivativeTargetIC₅₀ (nM)
10aDPP-412.4
10gDPP-414.8

Radiolabeling for Pharmacokinetic Studies

Compound 10a (a sulfonamide derivative) is radiolabeled with iodine-131 to study biodistribution. Key findings include:

  • High accumulation in DPP-4-rich organs (e.g., liver, kidneys).

  • Half-life : 6.2 hours in plasma, supporting sustained hypoglycemic effects .

QSAR and Drug-Likeness

Quantitative structure-activity relationship (QSAR) models highlight that:

  • Electrostatic potential and hydrophobicity correlate with DPP-4 inhibition.

  • Lipinski’s Rule Compliance : Derivatives exhibit favorable oral bioavailability (MW < 500, LogP < 5) .

Scientific Research Applications

Chemical Properties and Structure

1,8-Dimethylquinoxaline-2,3(1H,4H)-dione is characterized by:

  • Molecular Formula : C_10H_10N_2O_2
  • Structure : A fused bicyclic system containing two nitrogen atoms within a quinoxaline ring structure. The presence of methyl groups at the 1 and 8 positions enhances its chemical reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. For example, modifications to the quinoxaline structure can enhance activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis or inhibiting specific kinases involved in cancer progression .

Biological Research

The compound's interactions with biological targets have been a focal point:

  • Enzyme Inhibition : It has been shown to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This mechanism is crucial for developing new antibiotics to combat resistant bacterial strains.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties that may be beneficial in treating neurodegenerative diseases.

Material Science

In materials science, this compound serves as:

  • Building Blocks for Synthesis : It is used as a precursor in the synthesis of more complex organic materials and dyes due to its ability to undergo various chemical transformations.
  • Polymer Development : The compound's unique properties allow it to be incorporated into polymers that require specific thermal or optical characteristics.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several quinoxaline derivatives against common pathogens. The results indicated that this compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. The compound's structural modifications significantly influenced its effectiveness.

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
This compoundModerateModerate
Standard AntibioticHighHigh

Case Study 2: Anticancer Mechanisms

Research focused on the anticancer properties of quinoxaline derivatives demonstrated that this compound inhibited cell growth in several cancer cell lines. The study highlighted its mechanism involving apoptosis induction through caspase activation.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis via caspase activation
HeLa (Cervical Cancer)20Cell cycle arrest

Mechanism of Action

The mechanism of action of 1,8-Dimethylquinoxaline-2,3(1H,4H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxaline- and quinoline-diones share core bicyclic structures but differ in heteroatom placement and reactivity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Reactivity/Applications Key References
1,8-Dimethylquinoxaline-2,3-dione Quinoxaline-2,3-dione 1,8-dimethyl Limited reactivity data; potential kinase inhibition inferred from analogs N/A (inferred)
3-Azidoquinoline-2,4(1H,3H)-dione Quinoline-2,4-dione 3-azido Undergoes CuAAC with terminal alkynes to form 1,2,3-triazoles (yields: 60–92%)
Quinoxaline-2,3-dione (unsubstituted) Quinoxaline-2,3-dione None Chelates metal ions; explored in neurodegenerative disease research N/A (literature)

Key Findings

Reactivity Differences: The azido group in 3-azidoquinoline-2,4-dione enables click chemistry applications (e.g., triazole synthesis) , whereas the methyl groups in 1,8-Dimethylquinoxaline-2,3-dione are inert, directing utility toward steric or electronic modulation. Quinoxaline-diones generally exhibit stronger metal-chelating properties than quinoline-diones due to their adjacent carbonyl groups, a feature exploited in ion-sensing materials .

Azido-substituted quinoline-diones show redshifted UV-Vis absorption compared to methyl-substituted quinoxaline-diones, reflecting differences in conjugation .

Biological Activity: Quinoline-2,4-diones with azido groups are precursors to triazole derivatives with antimicrobial activity . In contrast, methyl-substituted quinoxaline-diones are hypothesized to target enzymes like topoisomerases, based on structural similarity to known inhibitors.

Biological Activity

1,8-Dimethylquinoxaline-2,3(1H,4H)-dione (DMQ) is a heterocyclic compound belonging to the quinoxaline family, characterized by its unique fused bicyclic structure and specific functional groups. This compound has garnered attention for its diverse biological activities, which include antimicrobial, anticancer, and potential neuroprotective effects. The following sections delve into the biological activity of DMQ, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H8N2O2
  • Molecular Weight : 180.18 g/mol
  • IUPAC Name : 1,8-Dimethylquinoxaline-2,3-dione

Antimicrobial Activity

Research indicates that DMQ exhibits significant antimicrobial properties against various pathogens. A study evaluating the compound's efficacy revealed that it demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1275 mg/mL
Escherichia coli1565 mg/mL
Candida albicans1180 mg/mL

DMQ's effectiveness against these pathogens suggests its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

In vitro studies have demonstrated that DMQ can inhibit the proliferation of various cancer cell lines. The compound was tested on human hepatocellular carcinoma cells, where it showed a notable reduction in cell viability at concentrations above 100 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Recent investigations into DMQ's neuroprotective capabilities have shown promise in models of neurodegenerative diseases. The compound exhibited protective effects against neuronal cell death induced by oxidative stress. This suggests a potential role for DMQ in developing therapies for conditions like Alzheimer's disease .

Toxicological Profile

The safety profile of DMQ has also been assessed through various toxicity studies. In an acute oral toxicity study conducted on mice, the median lethal dose (LD50) was found to be greater than 2000 mg/kg, indicating a relatively low toxicity level. However, histological examinations revealed some alterations in renal structures at high doses, necessitating further investigation into long-term effects .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A research group tested DMQ against a panel of bacterial strains and fungi. The results demonstrated that DMQ not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics like ampicillin. This combination therapy could enhance treatment outcomes against resistant infections.
  • Case Study on Cancer Cell Lines :
    In a series of experiments involving various cancer cell lines (including breast and lung cancer), DMQ was observed to induce apoptosis significantly. Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls, highlighting its potential as an anticancer agent.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.0 ppm) and carbonyl carbons at ~δ 160–180 ppm .
  • IR spectroscopy : Detect C=O stretches (~1670 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
  • Mass spectrometry (MS) : Use ESI or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray photoelectron spectroscopy (XPS) : Resolve oxidation states of nitrogen and oxygen atoms in the heterocycle.

What strategies are effective for functionalizing this compound to enhance its bioactivity?

Q. Advanced

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties, improving solubility and receptor specificity .
  • Electrophilic substitution : Bromination or nitration at the quinoxaline ring (positions 6/7) modulates electronic properties.
  • Side-chain modification : Attach aminoethyl or benzyl ether groups via nucleophilic substitution, as seen in kinase inhibitor derivatives .
    Validate modifications using 2D NMR (COSY, HSQC) and XRD , and assay against target proteins (e.g., kinases or glutamate receptors).

How do computational methods aid in predicting the physicochemical properties of this compound?

Q. Advanced

  • DFT calculations : Predict tautomer stability, dipole moments, and frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
  • Molecular dynamics (MD) simulations : Model solvation effects and membrane permeability using force fields like AMBER or CHARMM.
  • QSAR models : Corrogate substituent effects with logP, polar surface area, and IC50 values from published analogs .

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